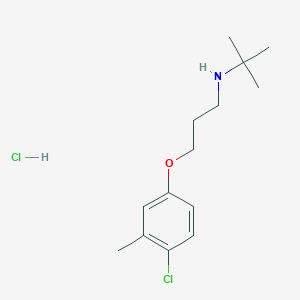
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential use in the treatment of obesity and metabolic disorders.
Mécanisme D'action
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the breakdown of stored fat and the release of fatty acids into the bloodstream. This process, known as lipolysis, increases energy expenditure and reduces body weight gain.
Biochemical and Physiological Effects:
In addition to its effects on lipid metabolism, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been shown to have other biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and mitochondrial biogenesis, which may contribute to its weight loss effects. It also has anti-inflammatory effects and has been shown to reduce liver fat accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a useful tool for studying the β3-adrenergic receptor and its role in lipid metabolism and energy expenditure. Its selectivity for this receptor allows for the specific activation of this pathway without affecting other adrenergic receptors. However, its use in lab experiments is limited by its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of obesity and metabolic disorders. Another area of research is the development of more selective β3-adrenergic receptor agonists with improved potency and pharmacokinetic properties. Finally, there is interest in studying the effects of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride in human clinical trials to determine its safety and efficacy for the treatment of obesity and metabolic disorders.
In conclusion, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a promising candidate for the treatment of obesity and metabolic disorders. Its selective activation of the β3-adrenergic receptor leads to increased energy expenditure and reduced body weight gain. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride involves the reaction of 4-chloro-3-methylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3-methylphenylamine. This intermediate is then reacted with 1-chloropropane in the presence of a base to form N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine. Finally, the hydrochloride salt is obtained by treatment with hydrochloric acid.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. In animal studies, it has been shown to increase energy expenditure and reduce body weight gain. It also improves insulin sensitivity and glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
N-[3-(4-chloro-3-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11-10-12(6-7-13(11)15)17-9-5-8-16-14(2,3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSPHVJBFINBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNC(C)(C)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

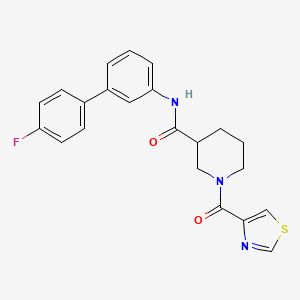
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)

![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)
![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)

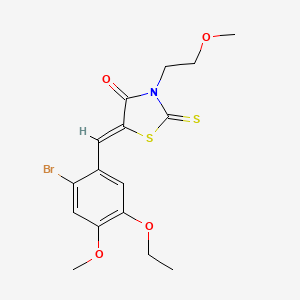
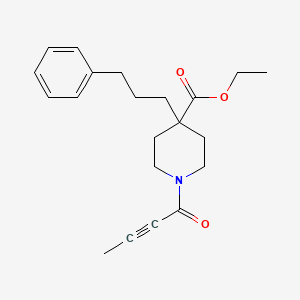
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
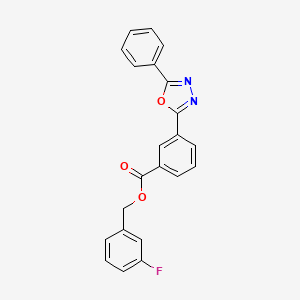
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)